Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester
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Overview
Description
Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:
Nitration: Introduction of a nitro group into the aromatic ring.
Acylation: Formation of an amide bond by reacting an amine with an acyl chloride.
Esterification: Conversion of a carboxylic acid to an ester using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Conversion to the corresponding carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propionic acid derivatives: Compounds with similar structural features but different substituents.
Benzoylamino compounds: Molecules containing the benzoylamino group.
Nitroaromatic compounds: Aromatic compounds with nitro groups.
Uniqueness
Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]propanoate |
InChI |
InChI=1S/C20H22N2O6/c1-4-28-19(23)12-17(14-7-9-16(27-3)10-8-14)21-20(24)15-6-5-13(2)18(11-15)22(25)26/h5-11,17H,4,12H2,1-3H3,(H,21,24) |
InChI Key |
IAOKNUOHQVCTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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